

# Calceolarioside B CAS number and molecular formula

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## Compound of Interest

Compound Name: *Calceolarioside B*

Cat. No.: *B027583*

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## Calceolarioside B: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Calceolarioside B**, a phenylethanoid glycoside, detailing its chemical properties, biological activities, and the experimental protocols used to elucidate its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.

## Chemical and Physical Properties

**Calceolarioside B** is a natural compound that has been isolated from various plant species. Its fundamental chemical and physical properties are summarized below.

Property	Value	Reference(s)
CAS Number	105471-98-5	[1][2][3][4][5]
Molecular Formula	C <sub>23</sub> H <sub>26</sub> O <sub>11</sub>	[1][3][4][5]
Molecular Weight	478.45 g/mol	[1][3]
Appearance	Yellow-orange powder	[5]
Purity	≥98% (via HPLC)	[1][4]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[1]

## Biological Activities and Quantitative Data

**Calceolarioside B** has demonstrated a range of biological activities, including enzyme inhibition and anti-proliferative effects. The following table summarizes the key quantitative data from experimental studies.

Biological Activity	Cell Line / Model	IC <sub>50</sub> / Effect	Reference(s)
Inhibition of Rat Lens Aldose Reductase (RLAR)	In vitro enzyme assay	23.99 µM	[2]
Anti-proliferative Activity	Human Prostate Cancer (PC-3) cells	~10-15% inhibition at 30 µM	
Reduction of Interleukin-6 (IL-6) Levels	LPS- and pseudovirus-induced RLE-6TN cells	Reduction observed at 200 µM	

## Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

### Rat Lens Aldose Reductase (RLAR) Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of **Calceolarioside B** on rat lens aldose reductase.

Objective: To quantify the IC<sub>50</sub> value of **Calceolarioside B** for the inhibition of RLAR.

Materials:

- Rat lenses
- Phosphate buffer (0.067 M, pH 6.2)
- NADPH solution ( $2.5 \times 10^{-4}$  M)
- DL-glyceraldehyde solution (substrate,  $5 \times 10^{-4}$  M)
- **Calceolarioside B** stock solutions at various concentrations
- UV-Vis Spectrophotometer

Procedure:

- Preparation of Lens Homogenate:
  1. Excise lenses from the eyes of Wistar rats.
  2. Prepare a 10% (w/v) homogenate of the lenses in 0.1 M phosphate-buffered saline (pH 7.4).
  3. Centrifuge the homogenate to obtain a clear supernatant containing the aldose reductase enzyme.
- Enzyme Assay:
  1. In a cuvette, combine 0.7 mL of phosphate buffer, 0.1 mL of NADPH solution, and 0.1 mL of the lens supernatant.
  2. Add 0.1 mL of the **Calceolarioside B** stock solution (or vehicle control).
  3. Initiate the enzymatic reaction by adding 0.1 mL of the DL-glyceraldehyde substrate.

4. Immediately measure the decrease in absorbance at 340 nm over a period of 3-5 minutes. This change in absorbance corresponds to the oxidation of NADPH.

- Data Analysis:

1. Calculate the rate of reaction ( $\Delta OD/min$ ).

2. Determine the percentage of inhibition for each concentration of **Calceolarioside B** compared to the control.

3. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the  $IC_{50}$  value.

## Anti-proliferative Activity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess the anti-proliferative effects of **Calceolarioside B** on prostate cancer cells.

Objective: To determine the effect of **Calceolarioside B** on the viability and proliferation of PC-3 cells.

Materials:

- PC-3 human prostate cancer cells
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **Calceolarioside B** stock solutions at various concentrations
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well microplate
- Microplate reader

Procedure:

- Cell Seeding:
  1. Seed PC-3 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well.
  2. Incubate the plate for 24 hours to allow for cell attachment.
- Treatment:
  1. Treat the cells with various concentrations of **Calceolarioside B**. Include a vehicle-only control.
  2. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Incubation:
  1. Add 10-20  $\mu$ L of MTT solution to each well.
  2. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Solubilization and Measurement:
  1. Carefully remove the medium containing MTT.
  2. Add 100-150  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.
  3. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
  1. Subtract the background absorbance from the absorbance of each well.
  2. Calculate the percentage of cell viability for each treatment group relative to the control group.

## Interleukin-6 (IL-6) Quantification (ELISA)

This protocol details the enzyme-linked immunosorbent assay (ELISA) for measuring the levels of IL-6 in cell culture supernatants following treatment with **Calceolarioside B**.

Objective: To quantify the concentration of IL-6 in cell culture supernatants.

Materials:

- Human IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and wash buffer)
- Cell culture supernatants from RLE-6TN cells (treated with LPS/pseudovirus and **Calceolarioside B**)
- Recombinant human IL-6 standard
- 96-well ELISA plate
- Microplate reader

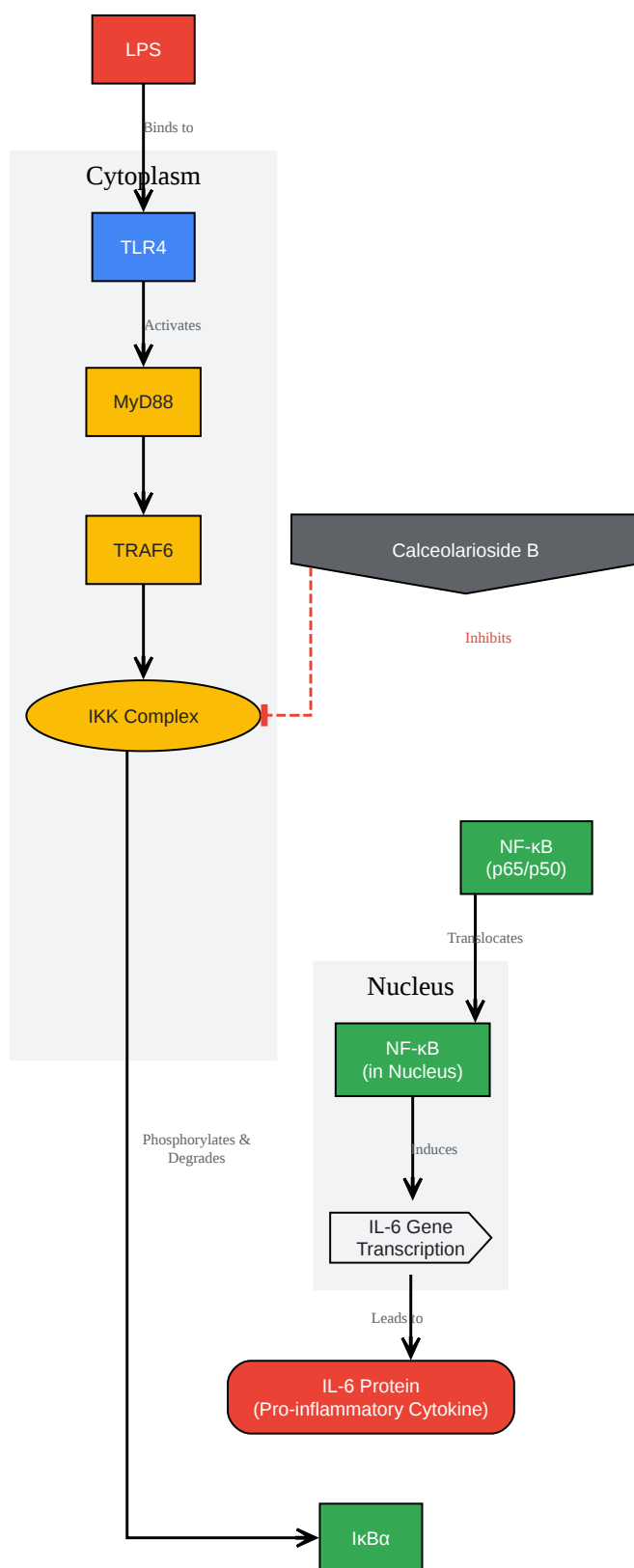
Procedure:

- Plate Coating:
  1. Coat the wells of a 96-well plate with the IL-6 capture antibody overnight at 4°C.
- Blocking and Sample Addition:
  1. Wash the plate with wash buffer and block non-specific binding sites with a blocking buffer.
  2. Add the cell culture supernatants and a serial dilution of the recombinant IL-6 standard to the wells. Incubate for 2 hours at room temperature.
- Detection:
  1. Wash the plate and add the biotinylated IL-6 detection antibody to each well. Incubate for 1-2 hours at room temperature.

2. Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
- Signal Development and Measurement:
    1. Wash the plate and add the substrate solution (e.g., TMB). Incubate in the dark until a color change is observed.
    2. Stop the reaction with a stop solution.
    3. Measure the absorbance at 450 nm using a microplate reader.
  - Data Analysis:
    1. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
    2. Determine the concentration of IL-6 in the samples by interpolating their absorbance values on the standard curve.

## Signaling Pathways

Based on studies of phenylethanoid glycosides, it is hypothesized that the anti-inflammatory effects of **Calceolarioside B** are mediated through the inhibition of the NF- $\kappa$ B signaling pathway. The activation of this pathway by inflammatory stimuli like Lipopolysaccharide (LPS) leads to the production of pro-inflammatory cytokines such as IL-6.



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Caption: Putative anti-inflammatory signaling pathway of **Calceolarioside B**.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)